2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide
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Description
2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H19N5O3S and its molecular weight is 457.51. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS Number: 946262-91-5) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N5O3S, with a molecular weight of approximately 421.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluating a series of similar compounds indicated that derivatives with modifications at specific positions exhibited enhanced activity against leukemia and solid tumors .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1c | HL60 (Leukemia) | 0.0034 | PI3Kδ inhibition, apoptosis induction |
XIV | MCF-7 (Breast) | 0.09 | Cell cycle arrest at G2/M phase |
XIX | SW480 (Colorectal) | 11.08 | Induction of apoptosis via Bax/Bcl-2 modulation |
Antiviral Activity
The compound's analogs have shown promising antiviral properties, particularly against HIV and other viral infections. Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance binding affinity to viral targets, suggesting potential applications in antiviral drug design .
The biological activity of this class of compounds often involves:
- Inhibition of key enzymes : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of kinases involved in cancer cell proliferation.
- Induction of apoptosis : Mechanistic studies reveal that these compounds can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Anticancer Efficacy
In a comprehensive evaluation by the National Cancer Institute (NCI), a derivative similar to our compound showed broad-spectrum anticancer activity across nine different cancer types. The selectivity ratio ranged from 0.7 to 39 at the GI50 level, with significant effects observed in leukemia models .
Study 2: Antiviral Properties
A study investigating the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that specific substitutions on the scaffold could enhance activity against HIV integrase, with effective concentrations reported as low as 0.20 μM .
Properties
CAS No. |
946200-62-0 |
---|---|
Molecular Formula |
C24H19N5O3S |
Molecular Weight |
457.51 |
IUPAC Name |
2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H19N5O3S/c1-32-20-12-5-4-11-19(20)29-22-17(13-25-29)23(31)28-24(27-22)33-14-21(30)26-18-10-6-8-15-7-2-3-9-16(15)18/h2-13H,14H2,1H3,(H,26,30)(H,27,28,31) |
InChI Key |
UWYSLZYYIRCQPK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
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